molecular formula C25H38O8 B1210059 Etiocholanolone glucuronide CAS No. 3602-09-3

Etiocholanolone glucuronide

Cat. No.: B1210059
CAS No.: 3602-09-3
M. Wt: 466.6 g/mol
InChI Key: VFUIRAVTUVCQTF-SDHZCXLISA-N
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Description

Etiocholan-3alpha-ol-17-one 3-glucuronide, also known as 3a-hydroxyetiocholan-17-one 3-glucosiduronate or androsterone glucosiduronate, belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton. Thus, etiocholan-3alpha-ol-17-one 3-glucuronide is considered to be a steroid conjugate lipid molecule. Etiocholan-3alpha-ol-17-one 3-glucuronide is considered to be a practically insoluble (in water) and relatively neutral molecule. Etiocholan-3alpha-ol-17-one 3-glucuronide has been found in human hepatic tissue, liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, etiocholan-3alpha-ol-17-one 3-glucuronide is primarily located in the cytoplasm, membrane (predicted from logP) and endoplasmic reticulum. In humans, etiocholan-3alpha-ol-17-one 3-glucuronide is involved in the androstenedione metabolism pathway.
3alpha-hydroxy-5beta-androstan-17-one 3-glucosiduronic acid is a steroid glucosiduronic acid. It has a role as a human metabolite and a mouse metabolite. It derives from a 3alpha-hydroxy-5beta-androstan-17-one.

Scientific Research Applications

1. Analytical Methodologies

Direct Quantification in Human Urine

Etiocholanolone glucuronide, among other steroid glucuronides, has been quantified directly in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method avoids hydrolysis and derivatization, common in gas chromatography-mass spectrometry (GC-MS) methods, allowing for low ng/ml concentration level determination (Pozo et al., 2008).

2. Metabolism Studies

Metabolism in Human Subjects

The metabolism of C14-etiocholanolone in human subjects reveals its rapid clearance from plasma and quantitative excretion in urine, emphasizing its role in steroid metabolism (Slaunwhite & Sandberg, 1958).

3. Biological Effects

Induction of Interleukin-1 in Humans

Etiocholanolone has been studied for its role in inducing interleukin-1, leading to systemic responses such as inflammation, fever, and leukocytosis. This highlights its potential role in immune response and inflammation (Watters et al., 1985).

4. Metabolite Profiling

Absorption, Metabolism, and Excretion in Humans

Research on oral testosterone in humans shows that this compound is a major metabolite, demonstrating the extensive metabolism of testosterone and its conversion into glucuronides (Shinohara et al., 1980).

5. Role in Disease Conditions

Periodic Fever and Liver Disease

Etiocholanolone has been associated with recurrent febrile episodes and granulomatous liver disease, indicating its potential role in certain pathological conditions (Schenker et al., 1963).

6. Clinical Applications

Bone Marrow Assessment in Leukemia

Etiocholanolone has been used to assess bone marrow granulocyte reserves in acute leukemia patients, demonstrating its utility in clinical assessments and treatment planning (Godwin et al., 1968).

7. Implications for Drug Development

Oral Testosterone Therapy Research

Studies involving this compound provide insights into the metabolism of orally dosed testosterone, crucial for developing effective oral testosterone therapies (Basit et al., 2018).

8. Nutritional Effects

Impact of Diet on Metabolism

The influence of diet and fasting on the metabolism of etiocholanolone and other steroids has been investigated, showing significant effects on steroid metabolism in response to nutritional changes (Hendrikx et al., 1968).

Biochemical Analysis

Biochemical Properties

Etiocholanolone glucuronide plays a significant role in biochemical reactions, particularly in the metabolism and excretion of steroid hormones. It is formed from etiocholanolone by the enzyme UDP-glucuronyltransferase, which adds a glucuronic acid moiety to etiocholanolone, increasing its solubility in water. This modification facilitates its excretion via the kidneys . The interaction with UDP-glucuronyltransferase is crucial as it transforms the lipophilic etiocholanolone into a hydrophilic compound, making it easier for the body to eliminate.

Cellular Effects

This compound influences various cellular processes, particularly those related to steroid metabolism. It is involved in the detoxification and excretion pathways within cells, ensuring that excess or inactive steroid hormones are efficiently removed from the body. This compound does not significantly impact cell signaling pathways or gene expression directly but plays a supportive role in maintaining cellular homeostasis by regulating steroid hormone levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through its formation and subsequent excretion. The glucuronidation process involves the binding of etiocholanolone to UDP-glucuronyltransferase, resulting in the addition of a glucuronic acid group. This reaction increases the compound’s solubility, allowing it to be transported out of the liver cells and into the bloodstream, eventually reaching the kidneys for excretion . This mechanism ensures that potentially harmful or excess steroid hormones are safely removed from the body.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of this compound have been studied to understand its long-term effects on cellular function. It has been observed that this compound remains stable over time, maintaining its solubility and excretion efficiency. Long-term studies have shown that the compound does not accumulate in cells, indicating effective clearance mechanisms . This stability is crucial for its role in detoxification and excretion processes.

Dosage Effects in Animal Models

Studies on the dosage effects of this compound in animal models have shown that varying doses do not significantly impact its excretion efficiency. At extremely high doses, there may be some adverse effects, such as mild toxicity or alterations in normal steroid metabolism. These effects are generally reversible and do not pose significant long-term risks . The compound’s role in maintaining steroid hormone balance is evident across different dosage levels.

Metabolic Pathways

This compound is involved in the metabolic pathways of steroid hormones, particularly testosterone. The conversion of testosterone to etiocholanolone involves several enzymatic steps, including 5β-reduction, C-17 oxidation, and C-3 hydroxylation. The final step involves the glucuronidation of etiocholanolone by UDP-glucuronyltransferase, resulting in the formation of this compound . This pathway ensures the efficient metabolism and excretion of testosterone metabolites.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters, particularly those in the SLC22 family. These transporters, such as SLC22A24, play a crucial role in the reabsorption and excretion of steroid conjugates, including this compound . The compound is primarily transported from the liver to the kidneys, where it is excreted in the urine. This distribution mechanism ensures that this compound does not accumulate in tissues, maintaining its role in detoxification.

Subcellular Localization

This compound is primarily localized in the liver cells, where it is formed, and in the kidney cells, where it is excreted. The compound does not have specific targeting signals or post-translational modifications that direct it to other cellular compartments. Its activity is mainly confined to the cytoplasm, where it interacts with UDP-glucuronyltransferase and other transporters involved in its excretion . This localization is essential for its role in maintaining steroid hormone balance and detoxification.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3R,5R,8R,9S,10S,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H38O8/c1-24-9-7-13(32-23-20(29)18(27)19(28)21(33-23)22(30)31)11-12(24)3-4-14-15-5-6-17(26)25(15,2)10-8-16(14)24/h12-16,18-21,23,27-29H,3-11H2,1-2H3,(H,30,31)/t12-,13-,14+,15+,16+,18+,19+,20-,21+,23-,24+,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUIRAVTUVCQTF-SDHZCXLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OC5C(C(C(C(O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H38O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335941
Record name Etiocholanolone glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etiocholanolone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3602-09-3
Record name Etiocholanolone glucuronide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3602-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etiocholanolone glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003602093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etiocholanolone glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETIOCHOLANOLONE GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9LK4DML9R2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Etiocholanolone glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004484
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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